molecular formula C13H16INO2 B592326 tert-Butyl 5-iodoisoindoline-2-carboxylate CAS No. 905274-26-2

tert-Butyl 5-iodoisoindoline-2-carboxylate

Cat. No.: B592326
CAS No.: 905274-26-2
M. Wt: 345.18
InChI Key: WTBUNFUVVOCOAB-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2. It is a derivative of isoindoline, a bicyclic organic compound, and contains an iodine atom and a tert-butyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Action Environment

It is known that this compound should be stored at 2-8°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 5-iodoisoindoline-2-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of isoindoline derivatives. The synthesis typically starts with the preparation of isoindoline-2-carboxylic acid, which is then esterified with tert-butyl alcohol to form tert-butyl isoindoline-2-carboxylate. The iodination step is carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the esterification of isoindoline-2-carboxylic acid with tert-butyl alcohol and the subsequent iodination reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-iodoisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, sodium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media, depending on the desired oxidation state.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

    Substitution Reactions: Products include various substituted isoindoline derivatives, depending on the nucleophile used.

    Oxidation Reactions: Products include oxo derivatives of isoindoline.

    Reduction Reactions: The major product is isoindoline-2-carboxylate with the iodine atom replaced by a hydrogen atom.

Scientific Research Applications

tert-Butyl 5-iodoisoindoline-2-carboxylate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is used as a probe in biological studies to investigate the function of specific enzymes and receptors.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

tert-Butyl 5-iodoisoindoline-2-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-bromoisoindoline-2-carboxylate: Similar in structure but contains a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    tert-Butyl 5-chloroisoindoline-2-carboxylate: Contains a chlorine atom instead of iodine. It is less reactive than the iodine derivative but may have different applications in organic synthesis.

    tert-Butyl 5-fluoroisoindoline-2-carboxylate: Contains a fluorine atom instead of iodine. It is more stable and less reactive but may have unique applications in medicinal chemistry.

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated counterparts.

Properties

IUPAC Name

tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUNFUVVOCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727836
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-26-2
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of Step A (0.77 g; 2.15 mmol) and (BOC)2O (0.7 g; 3.2 mmol) in anhydrous pyridine (3 ml) was stirred for 1 h at ˜70° C. After removing solvents under reduced pressure, the residue was diluted to 20 ml with Et2O. The insoluble material was filtered off, and filtrate was washed with diluted HCl (5 ml), saturated NaHCO3 (5 ml), brine and dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2:hexane 1:1) to give title compound (0.58 g; 78%) as creamy oil. 1H-NMR (CDCl3) 1.49 (5, 9H); 4.58-4.63 (m, 4H); 6.9-7.04 (m, 1H); 7.5-7.63 (m, 2H).
Name
product
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

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